molecular formula C11H16N4O2 B14904996 3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one

3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one

Cat. No.: B14904996
M. Wt: 236.27 g/mol
InChI Key: ANVHPWPJRDNLHP-UHFFFAOYSA-N
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Description

3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carboxylic acid with 3,3-dimethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or piperazine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or piperazine derivatives.

Scientific Research Applications

3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    1-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.

    3,3-dimethylpiperazine: Another precursor used in the synthesis.

Uniqueness

3,3-dimethyl-4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-2-one is unique due to its specific combination of a pyrazole and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

3,3-dimethyl-4-(2-methylpyrazole-3-carbonyl)piperazin-2-one

InChI

InChI=1S/C11H16N4O2/c1-11(2)10(17)12-6-7-15(11)9(16)8-4-5-13-14(8)3/h4-5H,6-7H2,1-3H3,(H,12,17)

InChI Key

ANVHPWPJRDNLHP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC=NN2C)C

Origin of Product

United States

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